Methyl 2-bromo-3-cyano-6-methoxybenzoate
Description
Methyl 2-bromo-3-cyano-6-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 3, and a methoxy group at position 4. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (Br, CN), which enhance reactivity in cross-coupling reactions, nucleophilic substitutions, and heterocycle formation. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 270.09 g/mol (calculated).
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-7-4-3-6(5-12)9(11)8(7)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQXNGWLOLZFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-6-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-6-methoxybenzoate using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the cyano group to an amine group.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-6-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Analysis
The table below compares key structural and physicochemical properties of Methyl 2-bromo-3-cyano-6-methoxybenzoate with related compounds from the Enamine Ltd catalogue ():
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₈BrNO₃ | 270.09 (calculated) | Not provided | Br (C2), CN (C3), OCH₃ (C6) |
| Methyl 2-amino-6-bromo-3-methoxybenzoate | C₁₈H₁₂BrF₃N₂O₃ | 441.21 | 1368537-73-8 | NH₂ (C2), Br (C6), OCH₃ (C3), F₃ |
| 6-Bromo-1,2-benzoxazole | Not provided | 415.11 (reported) | EN300-1958974 | Br (C6), fused oxazole ring |
| 1-(5-Bromo-2-chloropyridin-4-yl)methanamine | C₆H₆BrClN₂ | 221.49 (calculated) | MFCD06168486 | Br (C5), Cl (C2), NH₂ (CH₂) |
Key Observations:
Substituent Effects: The target compound’s cyano group at C3 distinguishes it from methyl 2-amino-6-bromo-3-methoxybenzoate, which has an amino group (NH₂) at C2. The cyano group’s strong electron-withdrawing nature enhances electrophilic reactivity, whereas the amino group may participate in hydrogen bonding or act as a directing group in further functionalization .
Heterocyclic vs. This contrasts with the ester functionality in the target compound, which offers flexibility for hydrolysis or transesterification . The pyridine derivative (1-(5-bromo-2-chloropyridin-4-yl)methanamine) exhibits a nitrogen-rich aromatic system, enabling metal coordination or base-catalyzed reactions, unlike the benzoate ester’s carbonyl-driven reactivity .
Molecular Weight Discrepancies: The reported molecular weight of 415.11 g/mol for 6-bromo-1,2-benzoxazole conflicts with calculated values for a simple benzoxazole derivative (expected ~198 g/mol).
Research Findings and Limitations
While the provided evidence lacks direct data on this compound, structural analogs highlight critical trends:
- Electron-withdrawing groups (Br, CN) enhance reactivity but may reduce solubility.
- Heteroatom placement dictates regiochemical outcomes in further derivatization.
Further experimental validation is required to resolve discrepancies in molecular weight data and explore biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
